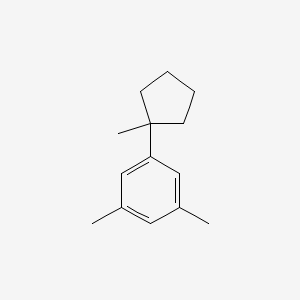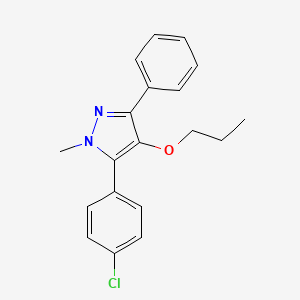![molecular formula C14H18O5 B14536524 Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate CAS No. 62005-03-2](/img/structure/B14536524.png)
Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate is an organic compound with a complex structure that includes both ester and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate typically involves multiple steps. One common method starts with the preparation of 2-(benzyloxy)ethanol, which is then reacted with ethyl 3-bromoprop-2-enoate under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-[2-(benzyloxy)ethoxy]-3-oxoprop-2-enoate.
Reduction: Formation of ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxypropanoate.
Substitution: Formation of ethyl 2-[2-(substituted)ethoxy]-3-hydroxyprop-2-enoate.
Scientific Research Applications
Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signal transduction pathways, alteration of gene expression, and inhibition of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(benzyloxy)acetate
- Ethyl 3-{2-[2-(benzyloxy)ethoxy]ethoxy}propanoate
Uniqueness
Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique balance of hydrophilicity and lipophilicity, making it versatile for various applications.
Properties
CAS No. |
62005-03-2 |
|---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-(2-phenylmethoxyethoxy)prop-2-enoate |
InChI |
InChI=1S/C14H18O5/c1-2-18-14(16)13(10-15)19-9-8-17-11-12-6-4-3-5-7-12/h3-7,10,15H,2,8-9,11H2,1H3 |
InChI Key |
PCEIGFRXABQUJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CO)OCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-2-methylbicyclo[2.2.2]oct-5-ene-2-carboxamide](/img/structure/B14536442.png)
![7,9-Diethyl-6,7,8,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14536447.png)




silane](/img/structure/B14536495.png)

![Benzene, 1-chloro-4-[1-(4-ethoxyphenyl)-1-methylethyl]-](/img/structure/B14536505.png)


![[Benzene-1,2,4-triyltris(methylene)]tris(trimethylsilane)](/img/structure/B14536520.png)


